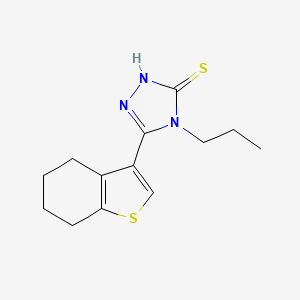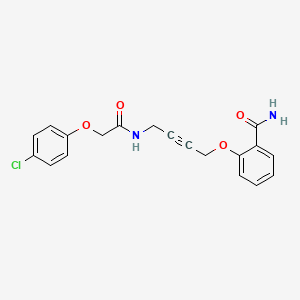![molecular formula C7H4Cl2N2 B2490837 3,6-ジクロロ-1H-ピロロ[3,2-c]ピリジン CAS No. 1956375-91-9](/img/structure/B2490837.png)
3,6-ジクロロ-1H-ピロロ[3,2-c]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the pyrrolo[3,2-c]pyridine ring system.
科学的研究の応用
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer agents.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
作用機序
Target of Action
Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties .
Mode of Action
It’s known that the efficacy of similar compounds can be influenced by the nature of the substituents .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biological processes, including diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Pharmacokinetics
Similar compounds have shown low plasma exposure and high clearance, indicating good metabolic stability .
Result of Action
Similar compounds have been studied for their potential analgesic and sedative effects .
Action Environment
It’s known that the hydrophobic properties of similar compounds can influence their analgesic properties .
生化学分析
Biochemical Properties
Related compounds in the pyrrolopyridine family have been shown to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound .
Cellular Effects
Related compounds have shown antitumor activities against various cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is not well-defined. Related compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid .
Dosage Effects in Animal Models
Related compounds have demonstrated inhibition in liver and spleen parasite burden in infected Balb/c mice .
Metabolic Pathways
Related compounds have been found to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Transport and Distribution
Related compounds have shown to pass the PAINS filter and showed no toxicity in in silico predictions .
Subcellular Localization
Related compounds have shown to have various effects on their activity or function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloro-4-nitropyridine with a suitable reducing agent, such as iron powder, in the presence of acetic acid. The reaction mixture is heated to around 100°C for several hours, followed by filtration and concentration to obtain the desired product .
Industrial Production Methods
Industrial production methods for 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted derivatives, while oxidation can produce corresponding oxides .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
- 1H-Pyrrolo[2,3-c]pyridine
- 5,7-Dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
Uniqueness
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of derivatives that can be synthesized. This unique structure allows for the formation of specific bioactive compounds that may not be easily accessible from other similar compounds .
特性
IUPAC Name |
3,6-dichloro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFBOJJPAILLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B2490755.png)
![2-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)

![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
![3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B2490768.png)


![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2490773.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)

